Boc-PEG8-Boc
CAS No.:
Cat. No.: VC15886328
Molecular Formula: C28H54O13
Molecular Weight: 598.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H54O13 |
|---|---|
| Molecular Weight | 598.7 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C28H54O13/c1-27(2,3)40-25(29)23-38-21-19-36-17-15-34-13-11-32-9-7-31-8-10-33-12-14-35-16-18-37-20-22-39-24-26(30)41-28(4,5)6/h7-24H2,1-6H3 |
| Standard InChI Key | QKDKAEGBTCSQLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Boc-PEG8-Boc consists of an octaethylene glycol (PEG8) core with Boc groups (-O(C(CH3)3)CO-) at both termini. The PEG8 spacer, comprising eight repeating ethylene oxide units, confers hydrophilicity and flexibility, while the Boc groups provide steric protection for amine functionalities during synthetic processes.
Table 1: Comparison of PEG8 Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Terminal Groups |
|---|---|---|---|
| N-Boc-PEG8-alcohol | C21H43NO10 | 469.6 | Boc, -OH |
| Ms-PEG8-Boc | C24H48O13S | 576.7 | Ms (mesyl), Boc |
| Boc-PEG8-Boc | C26H50NO11 | 552.6 (estimated) | Boc, Boc |
Structural Implications
Synthesis and Functionalization
The synthesis of Boc-PEG8-Boc leverages methodologies developed for related PEG8 derivatives, emphasizing iterative elongation and end-group modification.
Stepwise PEG Elongation
A key strategy involves the use of macrocyclic sulfate intermediates for controlled chain extension. For example, Chol-PEG8-OH was synthesized via Williamson ether synthesis using tetraethylene glycol (TEG) and cholesteryl tosylate, followed by reaction with a TEG macrocyclic sulfate to achieve PEG8 length . Adapting this approach, Boc-PEG8-Boc could be synthesized by:
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Tosylation of PEG Diol: Reacting HO-PEG8-OH with p-toluenesulfonyl chloride to form the ditosylate.
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Nucleophilic Substitution: Replacing tosyl groups with Boc-protected amines using Boc-azide or Boc-amine under basic conditions.
This method avoids tedious protection/deprotection steps, as demonstrated in the synthesis of Chol-PEG8 derivatives .
Challenges in Purification
Uniform PEG derivatives often require chromatography-free purification. For instance, Chol-PEG8 was isolated in 83% yield via hydrolysis of a sulfate intermediate , suggesting similar efficiency for Boc-PEG8-Boc.
Physicochemical Properties
Solubility and Stability
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Solubility: Boc-PEG8-Boc is expected to exhibit dual solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar organics (e.g., dichloromethane), driven by the PEG8 core and Boc groups, respectively.
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Stability: The Boc group is stable under neutral and basic conditions but hydrolyzes in acidic environments (pH < 4) . Storage at -20°C is recommended to prevent degradation .
Thermal Behavior
PEG-based compounds typically display low melting points (~40–60°C) due to their flexible backbones. Boc-PEG8-Boc likely follows this trend, though the Boc groups may slightly elevate the melting point compared to non-protected PEGs.
Applications in Drug Development and Bioconjugation
PROTACs and Targeted Degradation
Boc-PEG8-Boc’s bifunctional design makes it ideal for proteolysis-targeting chimeras (PROTACs), which require linkers to connect E3 ligase ligands and target proteins. For example, Ms-PEG8-Boc serves as a PROTAC linker, enabling controlled assembly of heterobifunctional molecules . Boc-PEG8-Boc could similarly bridge components while allowing site-specific deprotection.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG spacers improve solubility and reduce aggregation. The Boc groups in Boc-PEG8-Boc protect amine handles during synthesis, which can be selectively deprotected to attach cytotoxic payloads .
RNA and Protein Stabilization
PEG’s excluded volume effect stabilizes biomolecular conformations. Studies on the hairpin ribozyme showed PEG8000 increases docking probability by 24% at 200 mg/mL, equivalent to a ΔΔG of -0.8 kcal/mol . While Boc-PEG8-Boc’s larger size may enhance this effect, its hydrophobicity could necessitate optimization for biological applications.
Research Advancements and Future Directions
Hybrid Crowding-Binding Models
Recent work on PEG-RNA interactions suggests that crowding effects saturate at high PEG concentrations, transitioning from excluded volume (EV) dominance to direct binding . Boc-PEG8-Boc’s Boc groups may participate in non-covalent interactions with hydrophobic protein domains, offering a dual stabilization mechanism.
Synthetic Biology
The compound’s modularity supports engineered biomaterials. For example, Chol-PEG8 conjugates integrate into lipid membranes for targeted drug delivery . Boc-PEG8-Boc could anchor functional moieties in synthetic vesicles or hydrogels.
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